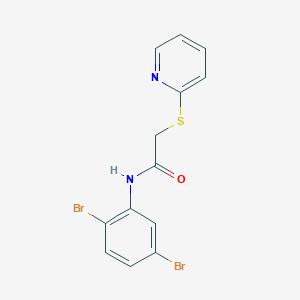

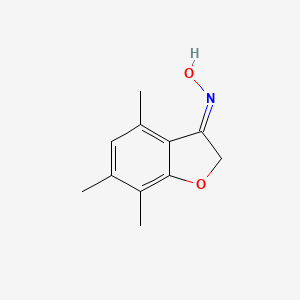

![molecular formula C18H19FN4O3 B3162858 2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide CAS No. 882081-62-1](/img/structure/B3162858.png)

2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide

Overview

Description

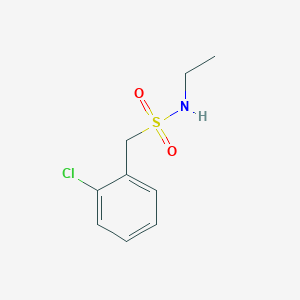

“2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide” is a chemical compound with the CAS number 882081-62-1 . It has a molecular formula of C18H19FN4O3 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring substituted with a 4-fluorophenyl group and an acetamide group that is further substituted with a 3-nitrophenyl group . The molecular weight of the compound is 358.37 .Scientific Research Applications

Flunarizine Synthesis : A study by Shakhmaev, Sunagatullina, and Zorin (2016) discusses the synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This process involves the amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine, demonstrating the use of similar compounds in drug synthesis (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antibacterial Activities : Srivastava et al. (2008) describe the design and synthesis of novel piperazinylaryloxazolidinones with heteroaryl groups. These compounds, including variants of 2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide, showed superior antibacterial activities compared to linezolid, even against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).

Characterization of Potential Pesticides : A paper by Olszewska, Tarasiuk, and Pikus (2011) characterizes N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, as potential pesticides through X-ray powder diffraction studies (Olszewska, Tarasiuk, & Pikus, 2011).

Antibacterial and Anticancer Properties : Alharbi and Alshammari (2019) synthesized new fluorine-substituted amino-1,2,4-triazines from aryl-amination of related acetamide compounds. These analogs displayed significant antibacterial activity against various bacterial strains and were evaluated for anticancer properties (Alharbi & Alshammari, 2019).

Antiproliferative Activity through VEGFR-2 Inhibition : Hassan et al. (2021) synthesized 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which demonstrated high anticancer activity and VEGFR-2 inhibitory activity. This study highlights the potential of similar compounds in targeted cancer therapy (Hassan et al., 2021).

Isoxazolinyl Oxazolidinones as Antibacterial Agents : Varshney et al. (2009) synthesized a series of isoxazolinyl oxazolidinones, demonstrating their potent antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research highlights the utility of related compounds in developing new antibacterial agents (Varshney et al., 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3/c19-14-4-6-16(7-5-14)22-10-8-21(9-11-22)13-18(24)20-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJMNXOGZTYMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

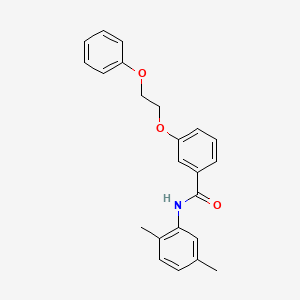

![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)

![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)

![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)